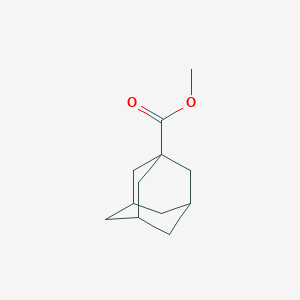

Methyl adamantane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl adamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-14-11(13)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYOOVNORYNXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221317 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-01-3 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Adamantane-1-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl adamantane-1-carboxylate is a derivative of adamantane, a bulky, rigid, and lipophilic saturated hydrocarbon. The unique cage-like structure of the adamantane moiety imparts specific steric and conformational properties to molecules, making it a valuable building block in medicinal chemistry and materials science. Its derivatives are explored for their potential in drug design, where the adamantane group can influence a compound's pharmacokinetics and pharmacodynamics, and in the development of advanced polymers and lubricants. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

This compound is typically an off-white solid at room temperature.[1] The following table summarizes its key physical properties based on available data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₂ | [2][3] |

| Molecular Weight | 194.27 g/mol | [2][3] |

| Appearance | Off-white powder or solid | [1] |

| Melting Point | 35.0 to 39.0 °C | [4] |

| 37 °C | [2] | |

| 38–39 °C | ||

| Boiling Point | 246.1 °C at 760 mmHg | [1][3] |

| 77–79 °C at 1 mmHg | [5] | |

| 79 °C at 1 mmHg | [4] | |

| Density | 1.13 g/cm³ | [1][3] |

| 1.130 ± 0.06 g/cm³ (Predicted) | [4] | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate.[4] Insoluble in water. | |

| Enthalpy of Sublimation | 82.4 ± 0.6 kJ/mol | [6] |

| CAS Number | 711-01-3 | [7] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the esterification of 1-adamantanecarboxylic acid. The following protocol is adapted from established organic synthesis procedures.[5]

Materials:

-

1-Adamantanecarboxylic acid

-

Methanol (reagent grade)

-

98% Sulfuric acid

-

Chloroform

-

Calcium chloride (anhydrous)

-

1N Potassium hydroxide solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine crude 1-adamantanecarboxylic acid with three times its weight of methanol.

-

Carefully add 2 mL of 98% sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into approximately 10 volumes of water.

-

Extract the aqueous mixture with the minimum amount of chloroform necessary to achieve a clean separation of the organic and aqueous layers.

-

Wash the separated chloroform layer with water to remove any remaining acid and inorganic impurities.

-

Dry the chloroform solution over anhydrous calcium chloride.

-

Filter the drying agent and distill the chloroform solution using a Claisen flask with an indented neck.

-

Collect the product, this compound, at a boiling point of 77–79 °C under a vacuum of 1 mmHg.[5] The resulting product should have a melting point of 38–39 °C.[5]

-

The purity of the final product can be further assessed by gas chromatography.

Visualizing the Synthesis Pathway

The synthesis of this compound can be visualized as a two-step process starting from adamantane. This process involves the carboxylation of adamantane to form 1-adamantanecarboxylic acid, followed by esterification.

Caption: Synthesis pathway of this compound.

This technical guide provides a foundational understanding of the physical properties and synthesis of this compound. The provided data and protocols are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this versatile compound.

References

- 1. Methyl 1Methyl 1-Adamantane Carboxylate CAS 711-01-3-Adamantane Carboxylate CAS 711-01-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 1-Adamantanecarboxylic acid methyl ester | 711-01-3 | FA17217 [biosynth.com]

- 3. 1-adamantanecarboxylic acid methyl ester|711-01-3-Maohuan Chemical [bschem.com]

- 4. ADAMANTANE-1-CARBOXYLIC ACID METHYL ESTER CAS#: 711-01-3 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Adamantan-1-carboxylic acid, methyl ester [webbook.nist.gov]

- 7. ADAMANTANE-1-CARBOXYLIC ACID METHYL ESTER | 711-01-3 [chemicalbook.com]

Methyl adamantane-1-carboxylate synthesis from adamantane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl adamantane-1-carboxylate from adamantane-1-carboxylic acid. The adamantane core is a key structural motif in medicinal chemistry, valued for its rigid, lipophilic nature which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow, intended to serve as a practical resource for professionals in organic synthesis and drug development.

Core Synthesis: Fischer-Speier Esterification

The primary and most efficient method for converting adamantane-1-carboxylic acid to its methyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol. The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, methanol is typically used as the solvent, ensuring it is present in large excess.[1][2][3]

Reaction Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Source |

| Reactants | ||

| Adamantane-1-carboxylic acid | 1 part by weight | [4] |

| Methanol | 3 parts by weight (serves as solvent) | [4] |

| 98% Sulfuric Acid | Catalytic amount (e.g., 2 mL) | [4] |

| Reaction Conditions | ||

| Temperature | Reflux | [4] |

| Reaction Time | 2 hours | [4] |

| Product Information | ||

| Product Name | This compound | [4][5] |

| Molecular Formula | C₁₂H₁₈O₂ | [5][6] |

| Molecular Weight | 194.27 g/mol | [5][6] |

| Boiling Point | 77–79 °C at 1 mm Hg | [4] |

| Melting Point | 38–39 °C | [4][7] |

| Overall Recovery (after hydrolysis) | 90% | [4] |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the esterification of adamantane-1-carboxylic acid.[4]

Materials:

-

Adamantane-1-carboxylic acid

-

Methanol (reagent grade)

-

98% Sulfuric acid

-

Chloroform

-

Anhydrous calcium chloride

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (Claisen flask with an indented neck)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, combine adamantane-1-carboxylic acid with three times its weight of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 98% sulfuric acid to the mixture (e.g., 2 mL for a reaction at the scale described in the reference).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours using a heating mantle.

-

Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the solution into approximately 10 volumes of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform. Use the minimum amount of chloroform necessary to achieve a clean separation of the layers.

-

Washing: Wash the combined chloroform extracts with water to remove any remaining acid and methanol.

-

Drying: Dry the chloroform solution over anhydrous calcium chloride.

-

Solvent Removal: Remove the chloroform by rotary evaporation.

-

Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 77–79 °C at a pressure of 1 mm Hg. The product will solidify upon cooling.

Visualizing the Process

To further clarify the synthesis, the following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Fischer esterification of adamantane-1-carboxylic acid.

Caption: Step-by-step synthesis and purification workflow.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a straightforward and high-yielding process when employing the Fischer-Speier esterification. The protocol detailed in this guide is robust and has been well-documented in the chemical literature. For professionals in drug development, this ester serves as a valuable intermediate for further chemical modifications of the adamantane scaffold, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. The lipophilic and rigid nature of the adamantyl group can be strategically incorporated to improve the metabolic stability and target-binding affinity of drug candidates.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Adamantan-1-carboxylic acid, methyl ester [webbook.nist.gov]

- 6. Adamantane-1-carboxylic acid methyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 7. ADAMANTANE-1-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Methyl Adamantane-1-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl adamantane-1-carboxylate, a key intermediate in the synthesis of various adamantane-based compounds with applications in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₁₂H₁₈O₂; Molecular Weight: 194.27 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.66 | s | 3H | -OCH₃ |

| 2.00 | br s | 3H | H-3, H-5, H-7 |

| 1.88 | d, J=2.7 Hz | 6H | H-2, H-8, H-9 |

| 1.75–1.66 | m | 6H | H-4, H-6, H-10 |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 177.5 | C=O |

| 51.5 | -OCH₃ |

| 40.8 | C-1 |

| 38.9 | C-3, C-5, C-7 |

| 36.5 | C-4, C-6, C-10 |

| 28.0 | C-2, C-8, C-9 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2905, 2851 | Strong | C-H (alkane) stretching |

| 1725 | Strong | C=O (ester) stretching |

| 1225 | Strong | C-O (ester) stretching |

| 1098 | Medium | C-O (ester) stretching |

Mass Spectrometry (MS)

Table 4: Major Mass Spectral Fragments (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 194 | Moderate | [M]⁺ (Molecular ion) |

| 135 | High | [M - COOCH₃]⁺ (Loss of carbomethoxy group) |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

This compound can be synthesized via the esterification of 1-adamantanecarboxylic acid. A typical procedure involves refluxing 1-adamantanecarboxylic acid with a threefold excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid for approximately 2 hours.[1] Following the reaction, the mixture is poured into water and extracted with chloroform. The organic layer is then washed with water, dried over anhydrous calcium chloride, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure.[1]

NMR Spectroscopy

For the acquisition of NMR spectra, a sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons and 75 MHz or higher for carbon-13. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectra of solid samples like this compound can be obtained using the KBr pellet technique. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) in a mortar and pestle. The resulting powder is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is subsequently mounted in a sample holder and the spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Adamantane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystallographic characteristics of adamantane-based esters, with a focus on providing a framework for understanding the solid-state properties of methyl adamantane-1-carboxylate. While a definitive crystal structure for this compound is not publicly available in prominent crystallographic databases, this guide presents a comprehensive analysis of the closely related compound, (1-adamantyl)methyl-1-adamantanecarboxylate. The structural insights from this analogue, combined with detailed experimental protocols, offer a valuable resource for researchers engaged in the design and development of adamantane-containing therapeutics.

Introduction to Adamantane in Drug Discovery

Adamantane and its derivatives are rigid, lipophilic, and thermodynamically stable cage-like hydrocarbons. These unique properties have made the adamantane moiety a valuable building block in medicinal chemistry. Its incorporation into drug molecules can influence pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for polymorphism screening, formulation development, and rational drug design.

Crystallographic Data of (1-Adamantyl)methyl-1-adamantanecarboxylate

The crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate has been determined by single-crystal X-ray diffraction. A notable feature of this structure is the presence of whole-molecule disorder, a phenomenon where the molecule occupies multiple orientations within the crystal lattice.

Table 1: Crystal Data and Structure Refinement for (1-Adamantyl)methyl-1-adamantanecarboxylate

| Parameter | Value |

| Empirical Formula | C₂₂H₃₂O₂ |

| Formula Weight | 328.48 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | |

| a | 17.586(3) Å |

| b | 10.123(2) Å |

| c | 10.789(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1920.5(6) ų |

| Z | 4 |

| Density (calculated) | 1.135 Mg/m³ |

Data sourced from a study on (1-Adamantyl)methyl esters, which also details the whole-molecule disorder observed in the crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate.[1][2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 1-adamantanecarboxylic acid. A common and effective method is the Fischer esterification.

Protocol: Fischer Esterification of 1-Adamantanecarboxylic Acid

-

Reactants:

-

1-Adamantanecarboxylic acid

-

Methanol (in excess, serves as both reactant and solvent)

-

Concentrated sulfuric acid (catalyst)

-

-

Procedure: a. In a round-bottom flask, dissolve 1-adamantanecarboxylic acid in an excess of methanol. b. Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. c. Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). d. After completion, allow the mixture to cool to room temperature. e. Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). f. Extract the aqueous layer with the organic solvent. g. Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine. h. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). i. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. j. The resulting crude product can be purified by distillation or recrystallization to yield pure this compound. An alternative purification involves distillation at 77–79°C under a vacuum of 1 mm Hg.[2]

Single-Crystal X-ray Diffraction

The determination of a crystal structure relies on obtaining high-quality single crystals and analyzing their diffraction patterns when exposed to X-rays.

Protocol: Small Molecule Single-Crystal X-ray Crystallography

-

Crystal Growth: a. Grow single crystals of the purified compound. Common techniques for small molecules include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. A variety of solvents should be screened to find optimal conditions. For successful diffraction, crystals should ideally be between 0.1 and 0.5 mm in all dimensions.

-

Data Collection: a. Select a suitable single crystal and mount it on a goniometer head. b. Place the goniometer on the diffractometer. The data for (1-adamantyl)methyl-1-adamantanecarboxylate was collected at a low temperature (100 K) to minimize thermal vibrations.[2] c. Center the crystal in the X-ray beam. d. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Data Processing and Structure Solution: a. Integrate the raw diffraction images to obtain a list of reflection intensities and their positions. b. Determine the unit cell parameters and the crystal's space group. c. Solve the phase problem to generate an initial electron density map. For small molecules, direct methods are commonly used. d. Build an initial molecular model into the electron density map. e. Refine the model against the experimental data to improve the fit and obtain the final crystal structure, including atomic coordinates, bond lengths, and angles.

Visualizations

The following diagrams illustrate the workflow for crystal structure determination and the logical relationship of the presented data.

References

Solubility Profile of Methyl Adamantane-1-Carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl adamantane-1-carboxylate, an ester derivative of adamantane-1-carboxylic acid, is a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials. Its solubility characteristics in organic solvents are critical for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including its physicochemical properties and a detailed experimental protocol for the quantitative determination of its solubility. Due to the limited availability of specific quantitative solubility data in public literature, this guide also presents an inferred qualitative solubility profile based on the principles of organic chemistry and data from related adamantane derivatives.

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic, and three-dimensional cage structure. This compound serves as a versatile building block for introducing the adamantyl moiety into larger molecules, which can enhance thermal stability, lipophilicity, and biological activity. A thorough understanding of its solubility in various organic solvents is paramount for optimizing synthetic routes, developing purification strategies, and formulating drug delivery systems. This document aims to provide a detailed technical resource on the solubility of this compound for professionals in the field.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior. The compound is a solid at room temperature and possesses a nonpolar adamantane core with a moderately polar ester group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 711-01-3 | [1][2] |

| Molecular Formula | C₁₂H₁₈O₂ | [1][3] |

| Molecular Weight | 194.27 g/mol | [3] |

| Appearance | Off-white powder/solid | [1] |

| Melting Point | 37 °C | |

| Boiling Point | 79 °C at 1 mmHg | [2] |

| Density | 1.13 g/cm³ | [1] |

Solubility Profile

Qualitative Solubility

While specific quantitative solubility data for this compound is scarce in peer-reviewed literature, a qualitative assessment can be made based on its chemical structure. The molecule consists of a large, nonpolar adamantane cage and a polar ester functional group. This amphiphilic nature suggests it will be most soluble in solvents of intermediate polarity or in nonpolar solvents that can accommodate the bulky hydrocarbon cage.

Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Good | The large, nonpolar adamantane moiety is expected to interact favorably with nonpolar solvents. |

| Halogenated | Chloroform, Dichloromethane | Good | These solvents are known to be effective for a wide range of organic compounds, including those with moderate polarity. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Good | These solvents have a moderate polarity that can solvate both the nonpolar and polar parts of the molecule. |

| Ketones | Acetone | Moderate | The polarity of acetone should allow for some degree of solvation of the ester group. |

| Esters | Ethyl Acetate | Good | "Like dissolves like" principle suggests good solubility in a solvent with a similar functional group. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate | The high polarity of these solvents may effectively solvate the ester group, but less so the adamantane cage. |

| Polar Protic | Methanol, Ethanol | Poor to Moderate | The hydrogen-bonding capability of alcohols may not be as effective in solvating the bulky, nonpolar adamantane structure. |

| Aqueous | Water | Poor | The molecule is predominantly nonpolar and lacks significant hydrogen bonding capacity, leading to low water solubility. |

Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following section outlines a detailed methodology for the quantitative determination of this compound solubility in various organic solvents.

Experimental Protocol for Quantitative Solubility Determination

This protocol describes the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Once the solvent is completely removed, re-weigh the vial containing the dry this compound residue.

-

Alternatively, for more precise measurements, especially for low solubilities, an analytical technique such as HPLC or GC can be used. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve and analyze the sample.

-

-

Solubility Calculation:

-

Gravimetric Method:

-

Mass of solute = (Mass of vial + residue) - Mass of empty vial

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

-

Chromatographic Method:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, mol/L).

-

-

Logical Relationships in Solubility

The solubility of a compound is governed by a complex interplay of factors related to the solute and the solvent. The following diagram illustrates the key relationships influencing the solubility of this compound.

References

- 1. Methyl 1Methyl 1-Adamantane Carboxylate CAS 711-01-3-Adamantane Carboxylate CAS 711-01-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. ADAMANTANE-1-CARBOXYLIC ACID METHYL ESTER | 711-01-3 [chemicalbook.com]

- 3. Adamantane-1-carboxylic acid methyl ester | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Thermal Stability of Methyl Adamantane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Adamantane-1-carboxylate

This compound (C12H18O2) is an ester derivative of 1-adamantanecarboxylic acid.[1][2][3] The adamantane cage, a rigid, diamondoid hydrocarbon structure, is known for imparting significant thermal stability, high lipophilicity, and rigidity to molecules.[1][4] Consequently, adamantane derivatives are of great interest in materials science and drug development, where these properties can be leveraged to enhance the performance and stability of new materials and active pharmaceutical ingredients.[1][4][5] The incorporation of the adamantane moiety is a well-established strategy for increasing the glass transition temperature (Tg) and decomposition temperature of polymers.[4]

While specific studies on the thermal decomposition of this compound are sparse, its physical properties and the known stability of the adamantane core suggest a high degree of thermal robustness.

Physicochemical Properties

The known physical properties of this compound are summarized in the table below. These values provide a baseline for understanding the compound's behavior under thermal stress.

| Property | Value | Source |

| Molecular Formula | C12H18O2 | [1][2][3] |

| Molecular Weight | 194.27 g/mol | [1][2][3] |

| Melting Point | 37-39 °C | [1][6] |

| Boiling Point | 77-79 °C at 1 mmHg | [6][7] |

| Enthalpy of Sublimation (ΔsubH°) | 82.4 ± 0.6 kJ/mol | [8] |

Expected Thermal Stability

The adamantane structure itself is exceptionally stable due to its strain-free, chair-like cyclohexane rings. This inherent stability is generally conferred to its derivatives. For instance, adamantane-based polymers exhibit high decomposition temperatures, with 5% mass loss occurring at approximately 480°C for dicyanate esters and 10% weight loss in the range of 477-488°C for poly(1,3-adamantane) derivatives.[4]

Given that this compound possesses this stable core, it is reasonable to infer that its thermal decomposition temperature will be significantly higher than its boiling point. The ester linkage is typically the most likely point of thermal cleavage. However, the bulky adamantane group may sterically hinder decomposition pathways, further enhancing its stability compared to simpler methyl esters.

To definitively determine the thermal stability profile, including the onset of decomposition and the pattern of mass loss at elevated temperatures, experimental analysis using techniques like TGA and DSC is required.

Experimental Protocols for Thermal Analysis

The following are generalized methodologies for determining the thermal stability of a compound like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

4.1. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Typically, this involves using standard reference materials with known Curie points for temperature calibration and standard weights for mass calibration.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., alumina, platinum, or aluminum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where the decomposition is complete (e.g., 600°C).

-

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Identify the temperature of maximum rate of mass loss from the peak of the derivative thermogravimetry (DTG) curve.

-

Quantify the percentage of mass loss at different temperature intervals.

-

4.2. Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal events such as melting, crystallization, and glass transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard reference material with a known melting point and enthalpy of fusion (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low starting temperature (e.g., 0°C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the expected melting point but below the decomposition temperature (e.g., 100°C).

-

Hold at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Reheat the sample at the same heating rate to observe any changes in thermal behavior after the first heating cycle.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting point (T_m) from the peak of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting peak.

-

Identify any other thermal transitions, such as glass transitions (a step change in the baseline) or crystallization events (exotherms).

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of a chemical compound.

Caption: Workflow for Thermal Stability Analysis.

Conclusion

This compound is expected to exhibit high thermal stability, a characteristic feature of compounds containing the rigid adamantane core. While its melting and boiling points are well-documented, a complete thermal decomposition profile requires experimental investigation using techniques such as TGA. The standardized protocols provided in this guide offer a clear framework for researchers to perform these analyses and to definitively characterize the thermal limits of this compound. Such data is critical for its potential applications in high-temperature materials and for ensuring stability during pharmaceutical formulation and storage.

References

- 1. biosynth.com [biosynth.com]

- 2. Adamantan-1-carboxylic acid, methyl ester [webbook.nist.gov]

- 3. Adamantan-1-carboxylic acid, methyl ester [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ADAMANTANE-1-CARBOXYLIC ACID METHYL ESTER | 711-01-3 [chemicalbook.com]

- 8. Adamantan-1-carboxylic acid, methyl ester [webbook.nist.gov]

A Technical Guide to Commercially Available Methyl Adamantane-1-carboxylate for Researchers and Drug Development Professionals

Introduction

Methyl adamantane-1-carboxylate is a key chemical intermediate widely utilized in medicinal chemistry and materials science. Its rigid, bulky adamantane cage structure imparts unique properties such as high thermal stability, lipophilicity, and a three-dimensional framework that is attractive for the design of novel therapeutics and functional materials. This technical guide provides an in-depth overview of the commercially available sources of this compound, its physicochemical properties, and its application in chemical synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers worldwide. The purity, available quantities, and pricing can vary between suppliers, and it is crucial for researchers to consider these factors based on their specific needs, from small-scale laboratory research to larger-scale drug development and manufacturing. Below is a summary of prominent suppliers and their offerings.

Supplier Data

For ease of comparison, the following table summarizes the quantitative data for this compound from several commercial suppliers. Please note that pricing is subject to change and may vary based on institutional agreements and bulk purchasing.

| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD) |

| TCI America (via Fisher Scientific) [1] | M21195G, M211925G | ≥98.0% (GC) | 5 g, 25 g | $208.78 (5 g), $646.83 (25 g) |

| Home Sunshine Pharma | N/A | ≥99.0% | In stock (contact for quantities) | Contact for price |

| Sigma-Aldrich | CDS021753-100MG | Not specified | 100 mg | ~$150.00 BRL (Brazilian Real) |

| Biosynth [2] | FA17217 | Not specified | Contact for quantities | Contact for price |

| Crescent Chemical [3] | CDS021753-100MG | Not specified | 100 mg | Contact for price |

| ChemicalBook [4] | Multiple listings | Varies (e.g., ≥99% GC) | Varies (g to kg) | Varies (e.g., ~$1.10/g) |

| Ruthigen [5] | gen-in-da003nov | Not specified | 1 g | $24.57 |

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 711-01-3 | [1][6] |

| Molecular Formula | C12H18O2 | [1][6] |

| Molecular Weight | 194.27 g/mol | [1] |

| Appearance | Off-white powder/solid | [6] |

| Melting Point | 35-39 °C | [6] |

| Boiling Point | 246.1 °C at 760 mmHg | [6] |

| Density | 1.13 g/cm³ | [6] |

| Flash Point | 98.9 °C | [6] |

| Solubility | Insoluble in water. Soluble in organic solvents like chloroform and methanol. | [7] |

Experimental Protocols

This compound is a versatile intermediate. Below are detailed experimental protocols for its synthesis via esterification of 1-adamantanecarboxylic acid and its subsequent conversion to an amide, a common transformation in drug discovery.

Synthesis of this compound

This protocol is adapted from a procedure for the esterification of 1-adamantanecarboxylic acid as described in Organic Syntheses.[8]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the crude 1-adamantanecarboxylic acid in three times its weight of methanol.

-

Carefully add 2 mL of 98% sulfuric acid to the mixture.

-

Reflux the mixture for 2 hours.

-

After cooling, pour the reaction mixture into 10 volumes of water.

-

Extract the aqueous mixture with the minimum amount of chloroform required to achieve a clean separation of layers.

-

Wash the chloroform extract with water.

-

Dry the chloroform solution over anhydrous calcium chloride.

-

Distill the dried solution using a Claisen flask with an indented neck.

-

Collect the Methyl 1-adamantanecarboxylate fraction at 77–79 °C under a vacuum of 1 mmHg. The product will solidify upon cooling, with a melting point of 38–39 °C.

Synthesis of Adamantane-1-carboxamide from this compound

While a specific protocol starting from the methyl ester was not found in the search results, a general and widely applicable method for the amidation of esters can be employed. The following is a representative procedure for the direct aminolysis of a methyl ester.

Procedure:

-

In a sealed reaction vessel, dissolve this compound in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add an excess of the desired amine (e.g., a saturated solution of ammonia in methanol for the synthesis of the primary amide, or a specific primary/secondary amine for N-substituted amides).

-

Heat the reaction mixture at an elevated temperature (typically ranging from 80 to 150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, pour the reaction mixture into water to precipitate the amide.

-

Collect the solid product by filtration and wash with water to remove any residual solvent and excess amine.

-

The crude amide can be further purified by recrystallization from a suitable solvent system (e.g., cyclohexane).

Synthetic Workflow Visualization

As this compound is primarily a synthetic intermediate, the following diagram illustrates a typical synthetic workflow where it is first synthesized and then used to produce other valuable adamantane derivatives.

Caption: Synthetic pathway from adamantane to this compound and its subsequent derivatization.

Conclusion

This compound is a readily accessible and versatile chemical building block for researchers in drug discovery and materials science. A variety of commercial suppliers offer this compound in different purities and quantities, catering to a wide range of research and development needs. The synthetic protocols provided herein offer a starting point for the preparation and further functionalization of this important adamantane derivative, enabling the exploration of novel chemical entities with potentially valuable biological and material properties.

References

- 1. Methyl 1-Adamantanecarboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. 1-Adamantanecarboxylic acid methyl ester | 711-01-3 | FA17217 [biosynth.com]

- 3. crescentchemical.com [crescentchemical.com]

- 4. ADAMANTANE-1-CARBOXYLIC ACID METHYL ESTER | 711-01-3 [chemicalbook.com]

- 5. This compound | RUTHIGEN [ruthigen.com]

- 6. Methyl 1Methyl 1-Adamantane Carboxylate CAS 711-01-3-Adamantane Carboxylate CAS 711-01-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Methyl adamantane-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl adamantane-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical identity, physicochemical properties, and provides a thorough, step-by-step experimental protocol for its synthesis and purification. Furthermore, it explores the significant role of the adamantane moiety in drug design, with a specific focus on the inhibition of key enzymes and its influence on critical signaling pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both practical experimental procedures and insights into the therapeutic potential of adamantane-based compounds.

Chemical Information and Properties

This compound is a saturated tricyclic ester that serves as a versatile building block in organic synthesis. Its rigid and lipophilic adamantane cage is a sought-after feature in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 711-01-3 | [1] |

| Molecular Formula | C₁₂H₁₈O₂ | |

| Molecular Weight | 194.27 g/mol | |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Adamantanecarboxylic acid methyl ester, Methyl 1-adamantylcarboxylate, 1-(Methoxycarbonyl)adamantane | |

| Appearance | White to off-white solid | |

| Melting Point | 38-39 °C | [2] |

| Boiling Point | 77-79 °C at 1 mmHg | [2] |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and ether. |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 1-adamantanecarboxylic acid using methanol in the presence of an acid catalyst.[2][3]

Materials:

-

1-Adamantanecarboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-adamantanecarboxylic acid in an excess of methanol (e.g., three times the weight of the acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL for a reaction at the scale of several grams of acid) to the solution.[2]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 10 volumes of water.[2]

-

Extraction: Extract the aqueous mixture with chloroform.[2] The organic layers are combined.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Drying: Dry the organic layer over anhydrous calcium chloride.[2]

-

Solvent Removal: Remove the chloroform by rotary evaporation.

Purification

The crude this compound can be purified by vacuum distillation or recrystallization.

-

Vacuum Distillation: Distill the crude product under reduced pressure. This compound is collected at a boiling point of 77-79 °C at 1 mmHg.[2]

-

Recrystallization: Alternatively, the crude solid can be recrystallized from a suitable solvent such as petroleum ether to yield pure crystals.[4]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl ester protons and the protons of the adamantane cage. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methoxy carbon, and the distinct carbons of the adamantane framework.[5] |

| FTIR (cm⁻¹) | A strong absorption band for the C=O stretching of the ester group (typically around 1730 cm⁻¹), and C-H stretching and bending vibrations of the adamantane cage. |

Role in Drug Discovery and Signaling Pathways

The rigid, bulky, and highly lipophilic nature of the adamantane cage makes it a valuable pharmacophore in drug design. Incorporation of an adamantane moiety can significantly improve a drug's metabolic stability, membrane permeability, and binding affinity to its target.[6]

Enzyme Inhibition

Adamantane carboxylate derivatives have been identified as potent inhibitors of several key enzymes implicated in metabolic diseases.

-

Diacylglycerol Acyltransferase 1 (DGAT1): Adamantane carboxylic acid derivatives have been developed as potent inhibitors of DGAT1, an enzyme that plays a crucial role in the final step of triglyceride synthesis.[7][8] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[8][9]

-

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): Adamantyl carboxamides and acetamides have been shown to be selective inhibitors of 11β-HSD1.[10] This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a target for treating metabolic syndrome and type 2 diabetes.

Modulation of Signaling Pathways

The therapeutic effects of adamantane derivatives are often mediated through their interaction with specific signaling pathways.

-

TLR4-MyD88-NF-κB Signaling Pathway: Adamantane-containing isothiourea derivatives have been shown to suppress the growth of hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway.[11] This pathway is a key regulator of inflammation and immune responses and is often dysregulated in cancer.

Visualizations

Experimental Workflow

Caption: Synthesis and purification workflow for this compound.

Signaling Pathway Inhibition

Caption: Inhibition of the TLR4 signaling pathway by adamantane derivatives.

Conclusion

This compound is a valuable chemical intermediate with significant applications in drug discovery and development. Its synthesis is well-established, and its unique structural features make it an attractive component for designing novel therapeutic agents. The ability of adamantane derivatives to modulate key enzymes and signaling pathways, such as DGAT1, 11β-HSD1, and the TLR4-MyD88-NF-κB pathway, highlights their potential in addressing a range of diseases, including metabolic disorders and cancer. This guide provides the essential information and protocols for researchers to synthesize, purify, and utilize this compound in their scientific endeavors.

References

- 1. Adamantan-1-carboxylic acid, methyl ester [webbook.nist.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cerritos.edu [cerritos.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. kbfi.ee [kbfi.ee]

- 6. connectsci.au [connectsci.au]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Ester Core: A Technical Guide to Its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Diamondoid Scaffold

The story of adamantane, the simplest diamondoid, is a testament to the journey from theoretical chemistry to tangible therapeutic success. First conceptualized in 1924 by H. Decker as "decaterpene" due to its diamond-like structure, it remained a hypothetical molecule until its isolation from petroleum in 1933.[1] However, it was the development of a practical synthetic route by Paul von Ragué Schleyer in 1957 that truly unlocked the potential of the adamantane scaffold for widespread scientific exploration.[1] This rigid, lipophilic, and highly symmetrical hydrocarbon cage has since been integrated into numerous drug molecules, with its ester derivatives playing a crucial role in enhancing pharmacokinetic and pharmacodynamic properties.

The incorporation of an adamantane moiety into a drug candidate can offer several advantages. Its bulky, three-dimensional structure can provide a stable anchor for pharmacophoric groups, leading to precise orientation and optimal engagement with biological targets.[2] Furthermore, the lipophilic nature of the adamantane core can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, and its inherent stability can protect adjacent functional groups from metabolic degradation, thereby extending the drug's half-life.[2][3] This guide provides an in-depth technical overview of the discovery, synthesis, and therapeutic applications of adamantane esters, with a focus on the experimental methodologies and quantitative data relevant to drug development professionals.

Synthesis and Characterization of Adamantane Esters

The synthesis of adamantane esters is typically achieved through standard esterification reactions, with the choice of starting material and catalyst being crucial for achieving high yields. The most common precursors are 1-adamantanol and 1-adamantanecarboxylic acid.

Experimental Protocol: Fischer Esterification of 1-Adamantanol

This protocol describes the synthesis of 1-adamantyl acetate, a representative adamantane ester, via a modified Fischer esterification using acetic anhydride.

Materials and Reagents:

-

1-Adamantanol

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-adamantanol in acetic anhydride.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure 1-adamantyl acetate.

Experimental Protocol: Esterification of 1-Adamantanecarboxylic Acid

This method involves the conversion of 1-adamantanecarboxylic acid to its corresponding ester.

Materials and Reagents:

-

1-Adamantanecarboxylic acid

-

Thionyl chloride or oxalyl chloride

-

Desired alcohol (e.g., methanol, ethanol)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Pyridine or other suitable base

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Acid Chloride Formation: In a fume hood, suspend 1-adamantanecarboxylic acid in an anhydrous solvent and add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure.

-

Esterification: Dissolve the resulting 1-adamantanecarbonyl chloride in an anhydrous solvent. In a separate flask, dissolve the desired alcohol in the same solvent and add a base like pyridine. Add the acid chloride solution dropwise to the alcohol solution at 0 °C.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with dichloromethane.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography.

Characterization of Adamantane Esters

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of adamantane esters.

¹H NMR Spectroscopy:

-

The protons on the adamantane cage typically appear as broad multiplets in the region of 1.6-2.2 ppm.

-

The chemical shift of the protons on the carbon bearing the ester group is deshielded and its specific chemical shift and multiplicity depend on the substitution pattern.

¹³C NMR Spectroscopy:

-

The carbon signals of the adamantane cage appear in the aliphatic region (28-45 ppm).

-

The carbonyl carbon of the ester group is highly deshielded and appears around 170-180 ppm.[4]

-

The carbon atom of the adamantane cage attached to the ester oxygen is also significantly deshielded.

Infrared (IR) Spectroscopy:

-

A strong characteristic absorption band for the C=O stretch of the ester group is observed in the region of 1730-1750 cm⁻¹.

-

The C-O stretching vibrations of the ester appear in the 1000-1300 cm⁻¹ region.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative adamantane esters.

Table 1: Synthesis Yields of Selected Adamantane Esters

| Adamantane Precursor | Ester Product | Reaction Type | Yield (%) | Reference |

| 1-Adamantanol | 1-Adamantyl acetate | Fischer Esterification | >90 | [5] |

| 1-Adamantanecarboxylic acid | Methyl 1-adamantanecarboxylate | Acid-catalyzed esterification | ~90 | [6] |

| 1-Adamantanecarboxylic acid | Various substituted esters | Acyl chloride formation & esterification | 60-95 | [7] |

Table 2: Spectroscopic Data for 1-Adamantyl Acetate

| Spectroscopy Type | Key Signal | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | Adamantane CH₂, CH protons | 1.60-2.15 (m) |

| Methyl protons (CH₃) | ~2.0 (s) | |

| ¹³C NMR (CDCl₃) | Adamantane carbons | 28.0, 36.5, 41.5 |

| Carbonyl carbon (C=O) | ~170.5 | |

| Methyl carbon (CH₃) | ~21.2 | |

| IR | C=O stretch | ~1730 |

Table 3: Pharmacological Activity of Adamantane Derivatives

| Compound | Target | Activity Metric | Value (µM) | Reference |

| Amantadine | Influenza A M2 Proton Channel | IC₅₀ | 0.1 - 1.0 | [2] |

| Rimantadine | Influenza A M2 Proton Channel | IC₅₀ | <0.1 | [2] |

| Memantine | NMDA Receptor | IC₅₀ | 1.04 ± 0.26 | [8] |

| Enol ester 10 (R/S isomers) | Rimantadine-resistant Influenza A | IC₅₀ | 7.7 | [9] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of adamantane-based drugs are a direct result of their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Antiviral Mechanism of Amantadine and Rimantadine

Amantadine and its α-methyl derivative, rimantadine, are effective against the influenza A virus by targeting the M2 proton channel. This viral protein is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, these drugs prevent the influx of protons, which is necessary for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting viral replication.

Neuroprotective Mechanism of Memantine

Memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, is used in the treatment of Alzheimer's disease. In pathological conditions, excessive glutamate leads to prolonged activation of NMDA receptors, causing an influx of Ca²⁺ and subsequent excitotoxicity and neuronal cell death. Memantine, with its moderate affinity and rapid blocking/unblocking kinetics, preferentially blocks the excessive, pathological activation of NMDA receptors without interfering with the normal synaptic transmission necessary for learning and memory.

Experimental and Drug Discovery Workflows

The development of adamantane ester-based therapeutics follows a structured workflow, from initial synthesis to preclinical and clinical evaluation.

General Workflow for Adamantane Ester Synthesis and Characterization

The synthesis and confirmation of a novel adamantane ester involve a series of well-defined steps.

Adamantane-Based Drug Discovery Workflow

The journey of an adamantane ester from a laboratory curiosity to a clinical candidate is a multi-stage process.

Conclusion

Adamantane esters represent a versatile and highly valuable class of compounds in the field of medicinal chemistry. Their unique structural and physicochemical properties have been successfully leveraged to develop effective therapeutics for a range of diseases. A thorough understanding of their synthesis, characterization, and mechanisms of action is crucial for the continued development of novel and improved adamantane-based drugs. The detailed protocols, quantitative data, and workflow diagrams presented in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to advancing this promising area of drug discovery.

References

- 1. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

Methodological & Application

Synthesis of Bioactive Molecules from Methyl Adamantane-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing methyl adamantane-1-carboxylate as a key starting material. The unique physicochemical properties of the adamantane cage, including its rigidity, lipophilicity, and three-dimensional structure, make it a valuable pharmacophore in drug discovery. This compound serves as a versatile precursor to a range of derivatives with potential therapeutic applications, including antiviral, antimicrobial, and metabolic disease-modifying agents.

Overview of Synthetic Pathways

This compound is typically first hydrolyzed to its corresponding carboxylic acid, adamantane-1-carboxylic acid. This foundational step opens the door to a multitude of synthetic transformations, including amidation, esterification, and the construction of heterocyclic systems. The subsequent derivatives have shown significant biological activities, which are detailed in the following sections.

Caption: General synthetic routes from this compound.

Experimental Protocols

Hydrolysis of this compound to Adamantane-1-carboxylic acid

This initial step is crucial for the synthesis of most bioactive derivatives.

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add a 1N aqueous solution of potassium hydroxide (1.1 eq).

-

Reflux the mixture for 2 hours.

-

After cooling to room temperature, pour the solution into 10 volumes of water.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 2.

-

The resulting precipitate of 1-adamantanecarboxylic acid is collected by filtration, washed with water, and dried.[1]

Yield: Approximately 90%.[1]

Synthesis of Adamantane-1-carbohydrazide

This intermediate is a key building block for hydrazone derivatives.

Procedure:

-

Reflux a solution of adamantane-1-carboxylic acid (1.0 eq) in methanol with a catalytic amount of concentrated sulfuric acid for 2 hours to form this compound.

-

After cooling, pour the mixture into water and extract with chloroform.

-

Wash the organic layer with water, dry over calcium chloride, and concentrate under reduced pressure.

-

Dissolve the resulting this compound in ethanol and add hydrazine hydrate (excess).

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization of adamantane-1-carbohydrazide.

-

Collect the solid by filtration and recrystallize from ethanol.[2][3][4]

Yield: High.

Synthesis of Hydrazone Derivatives

Procedure:

-

Dissolve adamantane-1-carbohydrazide (1.0 eq) and a substituted aromatic aldehyde or ketone (1.0 eq) in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated hydrazone derivative is collected by filtration, washed with cold ethanol, and dried.[2][3]

Bioactive Molecules and Quantitative Data

Antimicrobial and Antifungal Hydrazone Derivatives

A variety of hydrazone derivatives of adamantane-1-carboxylic acid have been synthesized and evaluated for their antimicrobial and antifungal activities. The minimum inhibitory concentration (MIC) is a key measure of their potency.

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| Hydrazide-hydrazones | Staphylococcus aureus | 62.5 - 1000 | [5] |

| Hydrazide-hydrazones | Bacillus subtilis | 125 - 1000 | [5] |

| Hydrazide-hydrazones | Escherichia coli | 125 - >1000 | [5] |

| Hydrazide-hydrazones | Candida albicans | 62.5 - 1000 | [5] |

| Thiazole Derivatives | Staphylococcus aureus | Potent Activity | [6] |

| Thiazole Derivatives | Bacillus subtilis | Potent Activity | [6] |

| Thiazole Derivatives | Escherichia coli | Moderate Activity | [6] |

| Thiazole Derivatives | Pseudomonas aeruginosa | Moderate Activity | [6] |

| Thiazole Derivatives | Candida albicans | Potent Activity | [6] |

Anticancer Hydrazone Derivatives

Certain adamantane-based hydrazones have demonstrated cytotoxic activity against various human cancer cell lines.

| Compound Class | Cell Line | IC50 Range (µM) | Reference |

| Hydrazone Derivatives | MCF-7 (Breast) | 1.55 - 42.17 | [7] |

| Hydrazone Derivatives | HepG-2 (Liver) | 1.55 - 42.17 | [7] |

| Hydrazone Derivatives | A549 (Lung) | 1.55 - 42.17 | [7] |

Antiviral Imidazole Derivatives

Derivatives incorporating an imidazole moiety have shown activity against influenza A virus.

| Compound | Virus Strain | Activity | Reference |

| 2-(1-adamantyl)imidazole | Influenza A-2 Victoria | Significant | [8] |

| N-methyl-2-(1-adamantyl)imidazole | Influenza A-2 Victoria | Significant | [8] |

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

Adamantane carboxylic acid derivatives have been developed as potent inhibitors of DGAT1, an enzyme involved in triglyceride synthesis, with potential applications in the treatment of obesity and diabetes.

| Compound Class | Target | IC50 (nM) | Reference |

| Adamantane Carboxylic Acid Derivatives | Human DGAT1 | 5 | [9] |

| Adamantane Carboxylic Acid Derivatives | Mouse DGAT1 | 5 | [9] |

Signaling Pathways and Mechanisms of Action

Antiviral Mechanism of M2 Proton Channel Inhibitors

Adamantane derivatives, such as amantadine and rimantadine, are known to inhibit the M2 proton channel of the influenza A virus. This channel is crucial for the viral replication cycle. By blocking this channel, these drugs prevent the acidification of the viral interior, which is a necessary step for the uncoating of the virus and the release of its genetic material into the host cell.[10][11][12]

Caption: Influenza A M2 proton channel inhibition by adamantane derivatives.

DGAT1 Inhibition in Triglyceride Synthesis

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway of triglyceride synthesis. It catalyzes the final step, the conversion of diacylglycerol to triacylglycerol. By inhibiting DGAT1, the synthesized adamantane derivatives can reduce the production of triglycerides, which has therapeutic implications for metabolic disorders like obesity and type 2 diabetes.[13][14][15]

Caption: Inhibition of triglyceride synthesis via DGAT1 by adamantane derivatives.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]

- 11. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DGAT1 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Methyl Adamantane-1-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl adamantane-1-carboxylate as a key intermediate in the discovery and development of novel therapeutic agents. The unique structural properties of the adamantane cage, such as its rigidity, lipophilicity, and three-dimensional structure, make it a valuable pharmacophore in medicinal chemistry. This compound serves as a versatile starting material for the synthesis of a wide range of adamantane-containing compounds with diverse biological activities.

Introduction: The Role of the Adamantane Moiety in Drug Design

The adamantane scaffold is a prominent feature in several approved drugs, where it often enhances pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Its lipophilic nature can improve membrane permeability and bioavailability. Furthermore, the rigid adamantane cage can serve as a robust anchor for pharmacophoric groups, orienting them for optimal interaction with biological targets. One common strategy in drug design is the bioisosteric replacement of a phenyl group with an adamantyl group to improve metabolic stability and escape the "flatland" of aromatic compounds.

This compound is a key building block for introducing the adamantane moiety into drug candidates. It is a stable, crystalline solid that is readily amenable to chemical modification, primarily through reactions at the ester group to form amides, hydrazides, and other derivatives.

Therapeutic Applications of Adamantane Derivatives Synthesized from this compound

Derivatives of this compound have shown significant promise in several therapeutic areas, including:

-

Antiviral Agents: Adamantane-containing compounds have been a cornerstone in the development of antiviral drugs, particularly against the influenza A virus.

-

Metabolic Diseases: Novel adamantane derivatives are being explored as potent inhibitors of enzymes involved in metabolic disorders such as obesity and type 2 diabetes.

-

Neurological Disorders: The adamantane scaffold is present in drugs used to treat neurological conditions, and new derivatives are continuously being investigated for their potential in this area.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 1-adamantanecarboxylic acid through esterification.

Protocol: Esterification of 1-Adamantanecarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-adamantanecarboxylic acid (1.0 eq) in methanol (10 volumes).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-